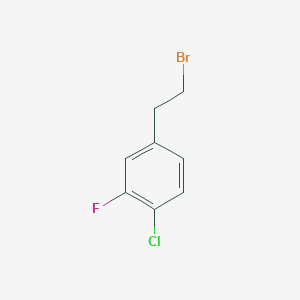

4-(2-Bromoethyl)-1-chloro-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where a hydrogen atom on the benzene ring is replaced by a halogen atom (bromine, chlorine, or fluorine) through electrophilic aromatic substitution. The bromoethyl group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the halogen atoms and the bromoethyl group on the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo further halogenation reactions, nucleophilic substitution reactions, or even elimination reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence and positions of the halogen atoms and the bromoethyl group. These could affect properties such as boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Ionic Liquids (ILs) Precursor

Ionic liquids (ILs), often referred to as “liquid salts,” have captivated the scientific community due to their unique properties. Unlike traditional liquids composed of molecules, ILs consist of ions, resulting in distinct behavior. These remarkable substances exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds. As a precursor, 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene plays a crucial role in the synthesis of fluorinated ILs . Researchers have explored its potential in various cleaner and waste-reducing industrial processes.

Haloaromatic Ether Research

While specific natural origins remain elusive, haloaromatic ethers like 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene have drawn interest. Researchers explore their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. Understanding their structure and reactivity aids in designing novel compounds with desired properties .

Fluorinated Organic Compounds

As a fluorinated compound, 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene contributes to the pool of organofluorine compounds. These compounds exhibit unique properties, including altered electronic effects, lipophilicity, and bioactivity. Researchers investigate their use in medicinal chemistry, agrochemicals, and materials science.

Li, T.H., Messer, L.C., Weeks, N.J., Fuhrer, T.J., & Iacono, S.T. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Molbank, 2023(3), M1730. DOI: 10.3390/M1730

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-1-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCCBFYLUCFKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)-1-chloro-2-fluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)